3-Methoxypiperidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-5-3-2-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQXYISBJUBSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629456 | |

| Record name | 3-Methoxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25219-59-4 | |

| Record name | 3-Methoxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-2-piperidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methoxypiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Methoxypiperidin-2-one (CAS Number: 25219-59-4). Due to a notable lack of experimentally derived data in publicly accessible literature, this guide combines reported data, predicted values, and generalized experimental protocols based on the synthesis of structurally related compounds. All data is presented to facilitate research and development in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a heterocyclic organic compound featuring a piperidinone backbone with a methoxy substituent at the 3-position. Its core chemical and physical properties are summarized below. It is important to note that much of the quantitative data available is based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 129.16 g/mol | --INVALID-LINK-- |

| CAS Number | 25219-59-4 | --INVALID-LINK-- |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Methoxy-2-Piperidone, 3-Methoxy-2-piperidione, 3-Methoxy-2-oxopiperidine | --INVALID-LINK-- |

| Boiling Point | 112-116 °C (at 0.3 Torr) | --INVALID-LINK-- |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 15.54 ± 0.40 (Predicted) | --INVALID-LINK-- |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

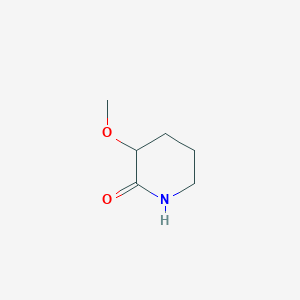

Chemical Structure

The structure of this compound consists of a six-membered lactam ring with a methoxy group attached to the carbon atom adjacent to the carbonyl group.

Caption: 2D Structure of this compound.

Spectral Data (Predicted)

No experimental spectral data for this compound is readily available. The following table provides predicted spectral information.

| Spectrum Type | Predicted Data |

| ¹H NMR | Not available |

| ¹³C NMR | Not available |

| IR Spectrum | Not available |

| Mass Spectrum | Not available |

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Store in a well-ventilated place. Keep container tightly closed and stored in a dry, cool environment.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the surveyed literature. However, based on general synthetic strategies for related 3-alkoxy-2-piperidones and identified potential precursors, a generalized synthetic approach can be proposed. One plausible route involves the methoxylation of a suitable precursor such as 3-amino-2-piperidone or a derivative.

Generalized Synthesis of this compound from 3-Amino-2-piperidone

This proposed protocol is based on analogous reactions and should be optimized and validated in a laboratory setting.

Objective: To synthesize this compound via a diazotization reaction of 3-amino-2-piperidone followed by reaction with methanol.

Materials:

-

3-Amino-2-piperidone hydrochloride

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

-

Chromatography supplies (silica gel, appropriate eluents)

Procedure:

-

Diazotization:

-

Dissolve 3-amino-2-piperidone hydrochloride in dilute hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Methoxylation:

-

In a separate flask, place a volume of anhydrous methanol and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the methanol. Gas evolution (N₂) should be observed.

-

Allow the reaction mixture to slowly warm to room temperature and then stir for several hours or until the reaction is complete (monitored by TLC).

-

-

Work-up and Extraction:

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Biological Activity

There is currently no specific information in the public domain regarding the biological activity or signaling pathways associated with this compound. However, the piperidine and piperidinone scaffolds are prevalent in a wide range of biologically active molecules and pharmaceuticals, suggesting that this compound could be a valuable building block in drug discovery programs.

Logical Relationships of Starting Materials

The proposed synthesis illustrates a logical progression from a readily available amino-substituted precursor to the desired methoxy-substituted product.

Caption: Relationship of precursors to the final product.

Conclusion

This compound is a chemical entity with established basic properties but a significant lack of in-depth experimental characterization in the public literature. This guide provides the most comprehensive information currently available, highlighting the need for further research to determine its physical, spectral, and biological properties. The provided generalized synthesis protocol offers a starting point for its preparation, which would enable such studies. Researchers and drug development professionals are encouraged to use this information as a foundation for further investigation into the potential applications of this compound.

3-Methoxypiperidin-2-one CAS number and molecular formula

Technical Guide: 3-Methoxypiperidin-2-one

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Core Compound: 3-Methylpiperidin-2-one

Chemical Identity and Properties

3-Methylpiperidin-2-one is a derivative of piperidin-2-one, a six-membered lactam. The presence of a methyl group at the 3-position introduces a chiral center, meaning this compound can exist as two different enantiomers. It is recognized as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1]

| Identifier | Value |

| CAS Number | 3768-43-2[2][3] |

| Molecular Formula | C6H11NO[3][4] |

| IUPAC Name | 3-methylpiperidin-2-one[3] |

| Molecular Weight | 113.16 g/mol [3] |

Synthesis and Reactions

The synthesis of 3-Methylpiperidin-2-one and its derivatives can be achieved through various synthetic routes, including:

-

Asymmetric Synthesis: Chiral reagents can be employed to achieve high yields and purity of specific enantiomers.[1]

-

Cyclization Reactions: The piperidinone ring can be formed through the cyclization of appropriate amino acid precursors or other nitrogen-containing linear molecules.[1]

-

Reduction of Precursors: Certain precursor compounds can be reduced to form the 3-Methylpiperidin-2-one structure.[1]

The chemical reactivity of 3-Methylpiperidin-2-one is characteristic of a cyclic amide (lactam). The carbonyl group is susceptible to nucleophilic attack, allowing for the synthesis of a variety of derivatives. The carbonyl can also be reduced to form the corresponding alcohol.[1]

Experimental Protocols

While specific, detailed experimental protocols for this compound are unavailable, general methodologies for the synthesis and analysis of related piperidin-2-one derivatives can be adapted. A representative, generalized workflow for the synthesis of a substituted piperidin-2-one is outlined below.

References

Spectroscopic Profile of 3-Methoxypiperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the heterocyclic compound 3-Methoxypiperidin-2-one. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted data, supplemented with experimental data from structurally analogous compounds for comparative analysis. Detailed, adaptable experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in obtaining empirical data.

Chemical Structure and Properties

This compound is a derivative of piperidinone, a class of compounds with significant interest in medicinal chemistry and organic synthesis.

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₁₁NO₂

-

Molecular Weight: 129.16 g/mol

-

CAS Number: 25219-59-4

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted Chemical Shift (ppm) |

| C=O (C2) | ~170-175 |

| CH-O (C3) | ~75-85 |

| CH₂ (C4) | ~20-30 |

| CH₂ (C5) | ~20-30 |

| CH₂-N (C6) | ~40-50 |

| O-CH₃ | ~55-60 |

Note: These are estimated values and may differ from experimental results.

Table 2: Experimental ¹³C NMR Data for 2-Piperidone

| Atom | Chemical Shift (ppm) |

| C2 | 172.6 |

| C3 | 31.5 |

| C4 | 22.8 |

| C5 | 21.4 |

| C6 | 42.1 |

Source: SDBSWeb, National Institute of Advanced Industrial Science and Technology (AIST), Japan.

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not currently published. The expected characteristic absorption bands are listed in Table 3, based on the functional groups present in the molecule. For comparison, the experimental IR data for 2-piperidone is provided.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (lactam) | Stretch | 3200-3400 (broad) |

| C-H (alkane) | Stretch | 2850-3000 |

| C=O (lactam) | Stretch | 1640-1680 |

| C-O (ether) | Stretch | 1050-1150 |

Table 4: Experimental IR Absorption Bands for 2-Piperidone

| Wavenumber (cm⁻¹) | Assignment |

| 3281 | N-H Stretch |

| 2945, 2868 | C-H Stretch |

| 1651 | C=O Stretch (Amide I) |

| 1487 | N-H Bend (Amide II) |

Source: NIST Chemistry WebBook.[1]

Mass Spectrometry (MS)

While a full experimental mass spectrum for this compound is not available, predicted collision cross-section (CCS) values for various adducts have been calculated.[2] These values can aid in the identification of the compound in complex mixtures using ion mobility-mass spectrometry.

Table 5: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 130.08626 | 125.8 |

| [M+Na]⁺ | 152.06820 | 132.1 |

| [M-H]⁻ | 128.07170 | 126.2 |

| [M+NH₄]⁺ | 147.11280 | 145.7 |

| [M+K]⁺ | 168.04214 | 131.1 |

Source: PubChemLite.[2]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for piperidinone derivatives, which can be adapted for this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent will depend on the sample's solubility.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will likely be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with the mass spectrometer, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization in positive ion mode.

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatograph.

-

Acquire the mass spectrum in either positive or negative ion mode. Key parameters include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

-

For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate further experimental investigation and characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Methoxypiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Methoxypiperidin-2-one, a valuable building block in medicinal chemistry. The synthesis commences from readily available starting materials and proceeds through a series of robust and well-documented chemical transformations. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in research and development.

Synthetic Strategy

The synthesis of this compound is proposed via a four-step sequence starting from 3-hydroxypyridine. The key transformations involve the formation of an N-protected piperidone ring, stereoselective reduction of the ketone, methylation of the resulting hydroxyl group, and a final deprotection step. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen ensures chemoselectivity in the methylation step.

Logical Workflow of the Synthesis

Caption: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of N-Boc-3-piperidone

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-Hydroxypyridine | 1. Benzyl bromide, Organic solvent2. Sodium borohydride, Methanol | N-Benzyl-3-hydroxypiperidine | - |

| 2 | N-Benzyl-3-hydroxypiperidine | Di-tert-butyl dicarbonate, 10% Pd/C, H₂ | N-Boc-3-hydroxypiperidine | - |

| 3 | N-Boc-3-hydroxypiperidine | Dimethyl sulfoxide, Oxalyl chloride, Triethylamine | N-Boc-3-piperidone | 75% |

Table 2: Synthesis of this compound from N-Boc-3-piperidone

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 4 | N-Boc-3-piperidone | Ketoreductase (e.g., KRED 110), NAD⁺, Isopropanol, Buffer (pH 7.5), 35-40°C | (S)-N-Boc-3-hydroxypiperidine | High |

| 5 | (S)-N-Boc-3-hydroxypiperidine | Sodium hydride, Methyl iodide, Dry DMF, 0°C to rt | N-Boc-3-methoxypiperidin-2-one | - |

| 6 | N-Boc-3-methoxypiperidin-2-one | Trifluoroacetic acid, Dichloromethane, 0°C to rt | This compound | High |

Note: Yields are reported as found in the literature for similar substrates and may vary depending on experimental conditions.

Experimental Protocols

Step 1-3: Synthesis of N-Boc-3-piperidone

This procedure follows a three-step sequence starting from 3-hydroxypyridine.

Step 1: Synthesis of N-Benzyl-3-hydroxypiperidine

-

3-Hydroxypyridine is reacted with benzyl bromide in a suitable organic solvent to yield N-benzyl-3-hydroxypyridinium bromide.

-

The resulting quaternary ammonium salt is then reduced with sodium borohydride in methanol to afford N-benzyl-3-hydroxypiperidine.

Step 2: Synthesis of N-Boc-3-hydroxypiperidine

-

N-benzyl-3-hydroxypiperidine is dissolved in an appropriate solvent such as methanol.

-

Di-tert-butyl dicarbonate and a catalytic amount of 10% palladium on carbon are added.

-

The mixture is subjected to hydrogenation to simultaneously remove the benzyl group and protect the piperidine nitrogen with the Boc group.

Step 3: Synthesis of N-Boc-3-piperidone

-

To a solution of oxalyl chloride in dichloromethane at -60°C, a solution of dimethyl sulfoxide in dichloromethane is added dropwise.

-

A solution of N-Boc-3-hydroxypiperidine in dichloromethane is then added, and the mixture is stirred.

-

Triethylamine is added, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with water, and the product is extracted with dichloromethane.

-

The organic layer is washed, dried, and concentrated to give N-Boc-3-piperidone, which can be purified by crystallization.[1]

Step 4: Enzymatic Reduction of N-Boc-3-piperidone

This protocol describes the stereoselective reduction of the ketone to the corresponding (S)-alcohol using a ketoreductase.

-

Prepare a reaction mixture containing N-Boc-3-piperidone dissolved in isopropanol, a ketoreductase enzyme (e.g., KRED 110), NAD⁺, and a buffer solution (e.g., 200 mM triethanolamine HCl, pH 7.5).[2]

-

Stir the reaction mixture at a controlled temperature (e.g., 35-40°C) for 3-4 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-N-Boc-3-hydroxypiperidine.

-

The crude product can be purified by flash column chromatography.

Step 5: Methylation of (S)-N-Boc-3-hydroxypiperidine (Williamson Ether Synthesis)

This protocol is adapted from a general procedure for the methylation of alcohols.

-

In a dry, three-necked round-bottom flask equipped with a nitrogen inlet, dissolve (S)-N-Boc-3-hydroxypiperidine in dry dimethylformamide (DMF).

-

Cool the solution to 0°C and add sodium hydride portion-wise while stirring under a dry nitrogen stream.

-

Stir the mixture at 0°C for 30 minutes.

-

Add methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours in the dark.

-

Carefully quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by flash column chromatography to obtain N-Boc-3-methoxypiperidin-2-one.

Step 6: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions.

-

Dissolve N-Boc-3-methoxypiperidin-2-one in dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C and add trifluoroacetic acid dropwise.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the deprotection by thin-layer chromatography.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Alternative Synthetic Route

An alternative approach to this compound has been reported starting from 3-diazo-piperidin-2-one.[3]

Alternative Route Workflow

Caption: Alternative synthesis of this compound.

This route involves the dehydration of L-ornithine to form 3-amino-piperidin-2-one, followed by diazotization. The resulting 3-diazo-piperidin-2-one undergoes a rhodium-catalyzed O-H insertion reaction with methanol to yield this compound in good yield (82%).[3]

Characterization Data for this compound

-

Appearance: White waxy solid[3]

-

Melting Point: 35-37°C[3]

-

Infrared (IR) Spectroscopy (nujol, cm⁻¹): 3272, 1670, 1335, 1204, 1102[3]

-

¹H NMR (CDCl₃, 250 MHz) δ: 7.7 (1H, bs, N-H), 3.75 (1H, dd, J=7.5, 5.0 Hz, OCH), 3.4 (3H, s, OCH₃), 3.2-3.4 (2H, m, CH₂N), 1.8-2.2 (4H, m, CH₂CH₂)[3]

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described conditions for their specific applications.

References

Physical properties of 3-Methoxypiperidin-2-one (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Methoxypiperidin-2-one (CAS Number: 25219-59-4), a heterocyclic compound of interest in pharmaceutical and chemical research. This document details its boiling point, and discusses the available information regarding its melting point, supported by established experimental methodologies for these determinations.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in synthesis, formulation, and quality control. The available data is summarized below.

Data Presentation

| Property | Value | Conditions | Source(s) |

| Boiling Point | 280 °C | at 760 mmHg | [1] |

| Melting Point | Not precisely defined | - | |

| Molecular Formula | C₆H₁₁NO₂ | - | [1] |

| Molecular Weight | 129.157 g/mol | - | [1] |

| Density | 1.06 g/cm³ | - | [1] |

| Refractive Index | 1.461 | - | [1] |

| Flash Point | 123.1 °C | - | [1] |

| Vapor Pressure | 0.00389 mmHg | at 25 °C | [1] |

Note on Melting Point: The melting point for this compound is not consistently reported in scientific literature. Some sources describe its physical form as a solid, semi-solid, or liquid, suggesting its melting point may be near ambient temperatures. Further experimental determination is required for a precise value.

Experimental Protocols

The determination of melting and boiling points is fundamental to the characterization of a chemical compound. The following are detailed, generalized methodologies for these key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be accurately determined using a capillary tube method with a melting point apparatus or a Thiele tube.

Apparatus:

-

Melting point apparatus or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil for Thiele tube)

-

Sample of the organic compound, finely powdered

Procedure:

-

Sample Preparation: A small amount of the finely powdered dry sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of about 1-2 mm.[2][3]

-

Apparatus Setup (Melting Point Apparatus): The capillary tube is placed in the sample holder of the melting point apparatus, adjacent to the thermometer.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. The thermometer and attached capillary are then immersed in the heating oil within the Thiele tube.[2]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[3]

-

Purity Indication: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. An impure sample will typically exhibit a depressed and broader melting point range.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method.[5]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with heating oil or an aluminum block)

-

Sample of the liquid organic compound

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube.[6]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube, with the open end submerged.[7]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath.

-

Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[4]

-

Observation: Upon further heating, the vapor of the liquid will enter the capillary tube, causing a rapid and continuous stream of bubbles. At this point, the heating is stopped.[4]

-

Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point of the liquid.[4][5]

Synthesis Pathway and Analytical Workflow Visualization

To provide context for the application of this compound in research and development, the following diagrams illustrate a potential synthesis route and a general analytical workflow for the characterization of small molecules.

Synthesis of this compound

Two general synthetic methods for this compound have been described: one starting from 3-aminopiperidin-2-one and the other from L-ornithine hydrochloride.[8] The following diagram illustrates a conceptual two-step synthesis from 3-aminopiperidin-2-one.

References

- 1. 3-Methoxy-2-piperidone | 25219-59-4 [chemnet.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. 3-Methoxy-2-Piperidone CAS Number 25219-59-4 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

3-Methoxypiperidin-2-one: An Obscure Compound with Undocumented Origins

Despite its defined chemical structure and commercial availability, the specific discovery and detailed history of 3-Methoxypiperidin-2-one (CAS No. 25219-59-4) remain elusive within publicly accessible scientific literature and historical records. Extensive searches have not unearthed a seminal publication detailing its first synthesis, the researchers involved, or the initial context of its preparation. Consequently, a comprehensive technical guide on its core discovery and development cannot be constructed at this time.

While the origins of this specific methoxy-substituted piperidinone are obscure, the broader class of piperidin-2-one derivatives has been a subject of considerable interest in medicinal and synthetic chemistry. These scaffolds are recognized as valuable intermediates in the synthesis of a wide range of biologically active compounds.

General Synthetic Approaches to 3-Alkoxy-2-Piperidinones

Although a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature, general methodologies for the preparation of analogous 3-alkoxy-2-piperidinones can be inferred from established synthetic strategies for substituted lactams. A plausible synthetic pathway could involve the α-functionalization of a piperidin-2-one precursor.

One potential conceptual pathway is illustrated below. It is important to note that this is a generalized and hypothetical scheme, as a specific validated synthesis for this compound has not been found.

Caption: A hypothetical synthetic route to this compound.

Physicochemical Data

Basic physicochemical properties for this compound have been compiled from chemical supplier databases. However, detailed experimental spectra (NMR, IR, Mass Spectrometry) and associated protocols are not available in the surveyed literature.

| Property | Value |

| CAS Number | 25219-59-4 |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Appearance | Solid or semi-solid |

Pharmacological Significance

There is currently no available information on the pharmacological activity, mechanism of action, or any associated signaling pathways for this compound. The broader class of piperidinone derivatives is known to exhibit a wide range of biological activities, and these compounds are often used as scaffolds in drug discovery. However, without specific studies on the methoxy-substituted variant, any discussion of its pharmacological relevance would be purely speculative.

An In-depth Technical Guide on the Potential Biological Activity of 3-Methoxypiperidin-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the potential biological activities of the novel chemical entity, 3-Methoxypiperidin-2-one. Due to a notable absence of direct experimental data on this specific compound in publicly available literature, this document extrapolates potential therapeutic applications and mechanisms of action based on the established biological profiles of structurally analogous compounds. The piperidine and piperidin-2-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide will therefore explore the potential of this compound as a candidate for antimicrobial, anticancer, and neurological applications by examining the activities of its close chemical relatives. Detailed hypothetical experimental protocols and workflows are provided to guide future research and evaluation of this promising, yet uncharacterized, molecule.

Introduction: The Piperidin-2-one Scaffold

The piperidine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered ring structure containing a nitrogen atom provides a versatile scaffold for the development of therapeutic agents targeting a wide range of biological targets. The introduction of a carbonyl group at the 2-position to form a piperidin-2-one (or δ-valerolactam) ring further functionalizes this core, offering additional points for chemical modification and interaction with biological macromolecules. Numerous piperidine-containing compounds have demonstrated significant therapeutic potential, including applications as anticancer, anti-Alzheimer's, and antiviral agents.[1]

This guide focuses on the specific, yet currently uninvestigated, derivative: This compound . The introduction of a methoxy group at the 3-position is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could influence its pharmacokinetic profile and target engagement.

Extrapolated Potential Biological Activities

Given the lack of direct studies on this compound, we can infer its potential biological activities by examining structurally similar compounds.

Potential as an Antimicrobial Agent

The structurally related compound, 3-Methylpiperidin-2-one , has been noted for its potential as an antimicrobial agent. While specific data is limited, the broader class of piperidine derivatives has shown promise in this area. For instance, various piperidin-4-one derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities, with some exhibiting significant efficacy.[2][3][4] The mechanism of action for such compounds can vary, but often involves disruption of microbial cell membranes or inhibition of essential enzymes. The presence of the lactam ring and the potential for further functionalization on the piperidine core of this compound make it a candidate for investigation as a novel antimicrobial.

Potential in Oncology

Piperidinone-based structures have emerged as potent inhibitors of the MDM2-p53 protein-protein interaction , a key therapeutic target in oncology.[5] The MDM2 oncoprotein is a negative regulator of the p53 tumor suppressor. Inhibition of this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The development of small-molecule inhibitors of the MDM2-p53 interaction has been a significant focus of cancer drug discovery. Given that piperidinone cores have been successfully utilized in the design of such inhibitors, it is plausible that this compound could serve as a scaffold for the development of novel MDM2-p53 inhibitors.

Furthermore, derivatives of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been synthesized and evaluated as anti-cancer agents, demonstrating the potential of the substituted piperidone core in oncology. These compounds were shown to reduce the growth of hematological cancer cell lines and upregulate the expression of apoptosis-promoting genes like p53 and Bax.[1]

Potential in Neurology and Pain Management

A novel series of 3-amino-piperidin-2-one-based calcitonin gene-related peptide (CGRP) receptor antagonists was recently developed for the potential treatment of migraine. This discovery highlights the utility of the piperidin-2-one scaffold in targeting G-protein coupled receptors involved in neurological pathways. The CGRP receptor is a key player in the pathophysiology of migraine, and its antagonism is a validated therapeutic strategy. The successful development of piperidin-2-one derivatives as CGRP antagonists suggests that this compound could also be explored for its potential to modulate this or other neurologically relevant receptors.

Quantitative Data from Structurally Related Compounds

As there is no direct quantitative biological data for this compound, the following table summarizes the activities of some of the related piperidine derivatives discussed in this guide. This data is intended to provide a frame of reference for the potential potency that could be achieved with this structural class.

| Compound Class | Target/Activity | Reported Potency (Example) | Reference |

| Piperidinone-based Inhibitors | MDM2-p53 Interaction | IC50 = 18 nM (for compound 3) | [5] |

| 3-Amino-piperidin-2-one derivatives | CGRP Receptor Antagonism | Data described as "potent" | |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Anticancer (Hematological cell lines) | Growth reduction and gene upregulation | [1] |

| Piperidin-4-one derivatives | Antimicrobial | Significant activity compared to standards | [2] |

Proposed Experimental Protocols for Biological Evaluation

The following are generalized, hypothetical protocols for the initial biological screening of this compound, based on the potential activities extrapolated from related compounds.

General Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.

Methodology (Broth Microdilution):

-

Preparation of Inoculum: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth medium to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin, terbinafine).[2]

In Vitro Anticancer Cytotoxicity Screening

Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.

Methodology (MTT Assay):

-

Cell Culture: Culture cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[6]

MDM2-p53 Interaction Assay

Objective: To determine if this compound can inhibit the interaction between MDM2 and p53.

Methodology (Fluorescence Polarization):

-

Reagents: Recombinant human MDM2 protein and a fluorescently labeled p53-derived peptide.

-

Assay Setup: In a 384-well plate, add the fluorescent p53 peptide and MDM2 protein in an assay buffer.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate at room temperature to allow for binding to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent peptide from MDM2 by the test compound.

-

Data Analysis: Calculate the IC50 value for the inhibition of the MDM2-p53 interaction.[7]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical drug discovery workflow for a novel compound like this compound and a known signaling pathway that could be a potential target.

Caption: A generalized workflow for the discovery and development of a novel compound.

Caption: The MDM2-p53 signaling pathway and the hypothetical inhibitory action.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, its structural similarity to a range of biologically active piperidine and piperidin-2-one derivatives suggests a high potential for therapeutic relevance. The extrapolated activities discussed in this guide, particularly in the areas of antimicrobial, anticancer, and neurological applications, provide a strong rationale for its synthesis and biological evaluation. The provided hypothetical experimental protocols and workflows offer a roadmap for initiating the investigation of this promising compound. Future research should focus on the chemical synthesis of this compound, followed by a systematic screening campaign to elucidate its biological activity profile. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies and computational modeling, could unlock the full therapeutic potential of this novel chemical entity.

References

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 4. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxypiperidin-2-one: A Versatile Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The introduction of stereocenters onto this ring significantly expands the accessible chemical space, allowing for fine-tuned interactions with biological targets. 3-Substituted piperidin-2-ones, also known as δ-lactams, are particularly valuable chiral building blocks. They offer a constrained conformational framework and multiple functional handles for further synthetic elaboration.

This technical guide focuses on 3-Methoxypiperidin-2-one , a chiral heterocyclic compound with significant potential as a precursor in the synthesis of complex, biologically active molecules. While specific literature on this compound is limited, this document will draw upon established principles and data from closely related analogs, such as 3-methylpiperidin-2-one, to provide a comprehensive overview of its synthesis, properties, and potential applications.

Physicochemical and Spectroscopic Data

Quantitative data for this compound (CAS: 25219-59-4) has been compiled from various sources. Spectroscopic data, being unavailable in the literature, is predicted based on the analysis of its structural analogs.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 25219-59-4 | [2][3] |

| Molecular Formula | C₆H₁₁NO₂ | [2] |

| Molecular Weight | 129.16 g/mol | [2][3] |

| Boiling Point | 280 °C at 760 mmHg | [2][3] |

| Density | 1.06 g/cm³ | [2] |

| Refractive Index | 1.461 | [2] |

| Flash Point | 123.1 °C | [2] |

| XLogP3 | -0.1 | [2] |

| PSA (Polar Surface Area) | 38.3 Ų | [2] |

Table 2: Predicted Spectroscopic Data

| Spectrum Type | Predicted Key Features |

| ¹H-NMR | - -OCH₃: Singlet, ~3.3-3.5 ppm- -CH(OMe)-: Multiplet, ~3.8-4.1 ppm- -NH-: Broad singlet, ~7.0-8.0 ppm- Ring CH₂ protons: Multiplets, ~1.8-3.5 ppm |

| ¹³C-NMR | - C=O (Lactam): ~170-175 ppm- -CH(OMe)-: ~75-80 ppm- -OCH₃: ~55-60 ppm- Ring CH₂ carbons: ~20-50 ppm |

| IR Spectroscopy | - N-H stretch: ~3200 cm⁻¹ (broad)- C-H stretch (sp³): ~2850-3000 cm⁻¹- C=O stretch (Lactam): ~1650-1680 cm⁻¹ (strong)- C-O stretch: ~1080-1150 cm⁻¹ |

| Mass Spectrometry (EI) | - Molecular Ion [M]⁺: m/z 129- Key Fragments: m/z 98 ([M-OCH₃]⁺), m/z 70, m/z 59 |

Asymmetric Synthesis

The logical workflow for this proposed synthesis is outlined below. It begins with the protection of a simple piperidine, followed by a selective, metal-free oxidation to install the required functionalities, and concludes with an enzymatic step to resolve the chiral centers.

Caption: Proposed workflow for the enantioselective synthesis of 3-alkoxypiperidin-2-ones.

Experimental Protocol: Asymmetric Synthesis of trans-3-Alkoxyamino-4-oxy-2-piperidones

This protocol is adapted from a method for synthesizing related 3-alkoxyamino-4-oxy-2-piperidones and serves as a template for accessing chiral this compound analogs.[4]

-

Dual C-H Oxidation:

-

To a solution of N-benzyl-4-hydroxypiperidine (1.0 eq) in acetonitrile, add the alkoxyamine (1.2 eq) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.1 eq).

-

Cool the mixture to 0 °C and add a solution of the oxidant (e.g., an oxoammonium salt) portion-wise over 30 minutes.

-

Allow the reaction to stir at room temperature and monitor by TLC until completion.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract the aqueous phase with ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the racemic trans-3-alkoxyamino-4-hydroxy-2-piperidone.

-

-

Enzymatic Resolution:

-

Dissolve the racemic piperidone (1.0 eq) in a suitable organic solvent (e.g., dry toluene).

-

Add Candida antarctica lipase B (CAL-B) and an acyl donor (e.g., vinyl acetate, 2.0 eq).

-

Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the conversion by chiral HPLC.

-

Once approximately 50% conversion is reached, filter off the enzyme and wash with the solvent.

-

Concentrate the filtrate and separate the enantioenriched unreacted alcohol and the acetylated product by flash column chromatography.

-

Applications as a Chiral Building Block

This compound is a versatile intermediate for constructing more complex molecular architectures. Its key functional groups—the lactam nitrogen, the carbonyl group, the C3 methoxy group, and the adjacent C-H bonds—provide multiple points for synthetic diversification. Its structural similarity to other biologically relevant piperidines makes it an attractive starting material for drug discovery programs, particularly those targeting central nervous system disorders.[3][5]

The diagram below illustrates the primary reaction pathways available for a generic 3-substituted piperidin-2-one, highlighting its utility as a versatile synthetic hub.

References

Navigating the Physicochemical Landscape of 3-Methoxypiperidin-2-one: A Technical Guide to Solubility and Stability

For Immediate Release

[CITY, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a foundational technical guide on the anticipated solubility and stability of the novel synthetic intermediate, 3-Methoxypiperidin-2-one. This document provides a predictive overview and generalized experimental protocols to guide laboratory work with this compound, addressing a gap in publicly available specific data.

Due to the novelty of this compound, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on its solubility and stability. This guide, therefore, synthesizes information from the known properties of its structural analogs, such as piperidine and other lactam-containing molecules, to provide a robust predictive framework and detailed methodologies for researchers to generate specific data.

Predicted Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and route of administration. Based on its chemical structure, which features a polar lactam ring and a methoxy group, this compound is predicted to exhibit a versatile solubility profile. The presence of a hydrogen bond donor (N-H) and multiple hydrogen bond acceptors (C=O, O-CH3) suggests good solubility in polar protic and aprotic solvents.

A qualitative prediction of the solubility of this compound in a range of common laboratory solvents is presented below.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol, Acetic Acid | High to Miscible | The lactam and methoxy groups can participate in hydrogen bonding with protic solvents. The relatively small size of the molecule also contributes to its likely high solubility in these solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | The polar nature of the lactam ring allows for strong dipole-dipole interactions with polar aprotic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether, Chloroform | Low to Moderate | While the piperidine ring provides some non-polar character, the polar functional groups are expected to limit solubility in highly non-polar solvents. Moderate solubility may be observed in solvents with some degree of polarity like chloroform and diethyl ether. |

Stability Considerations

The stability of a pharmaceutical compound is paramount, affecting its shelf-life, safety, and efficacy. The lactam ring in this compound is the most likely site of chemical degradation.

pH-Dependent Hydrolysis: Lactams are susceptible to hydrolysis, a reaction that is often catalyzed by acids or bases. Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the amide proton can be deprotonated, or the carbonyl carbon can be directly attacked by a hydroxide ion, leading to ring-opening. The rate of hydrolysis is expected to be lowest at a near-neutral pH.

Thermal Stability: The stability of this compound at various temperatures should be evaluated. Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.

Photostability: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation. It is advisable to handle and store the compound in light-resistant containers.

Experimental Protocols

To obtain quantitative data, standardized experimental protocols are essential. The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][2]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvents of high purity

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV, UPLC-MS) for quantification

Procedure:

-

Add an excess amount of this compound to a vial to ensure that a saturated solution is formed.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to allow the system to reach equilibrium.[3]

-

After equilibration, cease agitation and allow the vials to stand for a period to allow undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample and then withdraw the clear supernatant.

-

Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculate the solubility by taking the dilution factor into account.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Caption: Experimental Workflow for Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and pathways of a drug substance.

Objective: To evaluate the stability of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light).

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H2O2) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

-

Prepare solutions of this compound in an appropriate solvent.

-

Acidic Hydrolysis: Add HCl solution to the compound solution and incubate at a specific temperature (e.g., 60 °C).

-

Basic Hydrolysis: Add NaOH solution to the compound solution and incubate at a specific temperature.

-

Oxidative Degradation: Add H2O2 solution to the compound solution and keep it at room temperature.

-

Thermal Degradation: Place a solid sample and a solution sample in a temperature-controlled oven at an elevated temperature (e.g., 70 °C).

-

Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating analytical method to determine the amount of remaining this compound and to detect any degradation products.

-

A control sample, protected from stress conditions, should be analyzed at each time point for comparison.

Caption: Forced Degradation Experimental Workflow.

This technical guide provides a foundational understanding of the likely physicochemical properties of this compound and the experimental approaches to definitively determine them. The provided protocols and predictive information are intended to empower researchers to handle, formulate, and develop this compound with a solid scientific basis.

References

Methodological & Application

Asymmetric Synthesis of 3-Methoxypiperidin-2-one Enantiomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The introduction of chiral centers into the piperidine ring can significantly enhance biological activity and selectivity. Specifically, the 3-substituted piperidin-2-one (δ-valerolactam) core is a versatile building block for various bioactive molecules. The incorporation of a methoxy group at the 3-position can modulate the compound's physicochemical properties, potentially improving its pharmacokinetic profile and target engagement. For instance, a methoxy group at the 3-position of a piperidine ring has been shown to improve activity against bacterial topoisomerase II.[1]

This document provides detailed protocols for a proposed asymmetric synthesis of the enantiomers of 3-methoxypiperidin-2-one. The strategy involves two key steps: the asymmetric α-hydroxylation of an N-protected piperidin-2-one to establish the chiral center, followed by O-methylation to introduce the methoxy group. The protocols are based on established methodologies for similar substrates, providing a robust starting point for the synthesis of these valuable chiral building blocks.

Proposed Synthetic Pathway

The proposed synthetic route commences with a readily available N-protected piperidin-2-one. The chirality is introduced via an asymmetric α-hydroxylation reaction. Subsequent methylation of the hydroxyl group and deprotection yields the target enantiopure this compound.

References

Application Notes and Protocols for the Synthesis of 3-Methoxypiperidin-2-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Methoxypiperidin-2-one and its derivatives are important heterocyclic scaffolds found in a variety of biologically active compounds and are valuable intermediates in medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound, based on the rhodium-catalyzed O-H insertion reaction of a diazo-piperidin-2-one precursor. The protocol is adapted from established literature procedures and is intended for use by trained organic chemists.

Data Presentation

A summary of the key quantitative data for the synthesis of 3-methoxy-piperidin-2-one is presented in Table 1.

| Compound | Starting Material | Reagents and Conditions | Yield | Reference |

| 3-Diazo-piperidin-2-one | 3-Amino-piperidin-2-one | Iso-amyl nitrite, acetic acid (catalytic), chloroform | 60% | |

| 3-Methoxy-piperidin-2-one | 3-Diazo-piperidin-2-one | Methanol, Rhodium(II) acetate, 25°C, 1-4 h | 82% |

Table 1: Summary of synthetic yields for 3-Methoxy-piperidin-2-one and its precursor.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of this compound.

Part 1: Synthesis of 3-Diazo-piperidin-2-one

This protocol outlines the synthesis of the diazo intermediate from 3-amino-piperidin-2-one, which can be prepared from L-ornithine.

Materials:

-

3-Amino-piperidin-2-one

-

Iso-amyl nitrite

-

Acetic acid (catalytic amount)

-

Chloroform

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve 3-amino-piperidin-2-one in chloroform in a round-bottom flask.

-

Add a catalytic amount of acetic acid to the solution.

-

Add a slight excess of iso-amyl nitrite to the stirred solution.

-

Continue stirring at room temperature and monitor the reaction by TLC until completion.

-

Upon completion, the solvent is removed under vacuum.

-

The crude product is purified to yield 3-diazo-piperidin-2-one as an orange crystalline solid.

Part 2: Synthesis of 3-Methoxy-piperidin-2-one via Rhodium-Catalyzed Insertion

This protocol describes the rhodium-catalyzed insertion of the diazo group into the O-H bond of methanol.

Materials:

-

3-Diazo-piperidin-2-one

-

Methanol (reagent grade)

-

Rhodium(II) acetate

-

Diethyl ether

-

Carbon tetrachloride (CCl₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 3-diazo-piperidin-2-one (2 mmol) in methanol (15 ml).

-

To the stirred solution at 25°C, add rhodium(II) acetate (10 mg).

-

Allow the reaction mixture to stand for 1-4 hours, or until the evolution of nitrogen gas has ceased.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in carbon tetrachloride (20 ml).

-

Filter the solution to remove the rhodium catalyst.

-

Remove the solvent from the filtrate under vacuum.

-

Crystallize the residue from diethyl ether to afford 3-methoxy-piperidin-2-one as a white waxy solid.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical progression of the synthesis.

Caption: Synthetic workflow for this compound.

Caption: Logical progression of the synthesis.

The Emerging Role of 3-Methoxypiperidin-2-one in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The piperidine-2-one scaffold is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties and its ability to engage with a diverse range of biological targets. While extensively studied, specific substitutions on this core structure can unlock unique pharmacological profiles. This document focuses on the synthesis, potential applications, and experimental protocols related to 3-Methoxypiperidin-2-one, a less explored but promising building block in medicinal chemistry.

Introduction

The piperidine ring is a cornerstone in the development of pharmaceuticals, present in numerous approved drugs targeting a wide array of diseases.[1][2] The piperidin-2-one (or δ-valerolactam) substructure offers a rigid framework that can be strategically functionalized to modulate biological activity. The introduction of a methoxy group at the 3-position introduces a polar, hydrogen bond-accepting feature that can influence molecular interactions with protein targets, as well as impact solubility and metabolic stability. While direct literature on this compound is sparse, its synthesis can be reasonably extrapolated from its hydroxylated precursor, 3-hydroxypiperidin-2-one, a known intermediate in the synthesis of bioactive molecules.[3][4]

Potential Applications in Drug Discovery

Derivatives of the piperidin-2-one scaffold have shown a broad spectrum of biological activities, suggesting potential therapeutic applications for compounds derived from this compound.[5]

-

Neurodegenerative Diseases: Piperidin-2-one derivatives have been investigated for their potential to inhibit β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease.[6] The introduction of a methoxy group could modulate the binding affinity and specificity of these inhibitors.

-

Oncology: The piperidine-4-one scaffold, a close structural relative, has been a fertile ground for the discovery of anticancer agents.[7] The this compound core could serve as a novel scaffold for the development of kinase inhibitors or agents targeting other cancer-related pathways.

-

Antimicrobial Agents: The piperidine moiety is found in various antibacterial and antifungal compounds.[8] Novel derivatives of this compound could be explored for their potential to combat drug-resistant pathogens.

Synthesis and Functionalization

The synthesis of this compound can be envisioned as a two-step process starting from the more accessible 3-hydroxypiperidin-2-one. The subsequent functionalization of the piperidin-2-one ring, particularly at the nitrogen atom, allows for the generation of diverse chemical libraries for screening.

Diagram: Synthetic Workflow

Caption: Proposed synthetic workflow for this compound and its subsequent derivatization.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis and functionalization of related piperidin-2-one derivatives. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of this compound

This protocol describes the O-methylation of 3-hydroxypiperidin-2-one.

Materials:

-

3-Hydroxypiperidin-2-one

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (MeI)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 3-hydroxypiperidin-2-one (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of this compound via reductive amination.[9]

Materials:

-

This compound

-

Aldehyde or ketone of choice

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in 1,2-dichloroethane.

-

Add sodium triacetoxyborohydride (1.5 equivalents) to the solution.[9]

-

Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[9]

-

Extract the aqueous layer with dichloromethane (3 x volumes).[9]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-alkylated derivative.[9]

Quantitative Data Summary

| Compound Class | Target/Assay | IC₅₀ / EC₅₀ / Yield | Reference |

| 2-Piperidone Derivatives | Aβ(1-42) self-aggregation inhibition | 59.11% at 20 μM (for compound 7q) | [6] |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Cytotoxicity (various cancer cell lines) | Active (specific values not provided) | [7] |

| Asymmetric synthesis of N-protected 3-methylpiperidin-2-one | Overall Yield | 91% | [10] |

Signaling Pathway Visualization

While a specific signaling pathway involving this compound is not yet elucidated, its derivatives could potentially modulate pathways implicated in diseases like Alzheimer's. For instance, inhibition of β-amyloid aggregation could indirectly affect downstream inflammatory signaling.

Diagram: Hypothetical Modulation of Neuroinflammation

Caption: Hypothetical modulation of Aβ-induced neuroinflammation by a this compound derivative.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis from readily available precursors and the potential for diverse functionalization make it an attractive building block for the discovery of novel therapeutic agents. The protocols and potential applications outlined in this document provide a foundational resource for researchers to explore the chemical space and biological activity of this intriguing molecule and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Notes: 3-Methoxypiperidin-2-one as a Versatile Scaffold for Novel Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of pharmaceuticals and natural products. Its favorable physicochemical properties, metabolic stability, and ability to form specific interactions with biological targets make it a highly valuable structural motif. Within this class, the piperidin-2-one (or δ-valerolactam) substructure offers a unique combination of features, including a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and multiple points for stereocontrolled functionalization.

While extensive research exists for various substituted piperidinones, this document focuses on the potential of 3-Methoxypiperidin-2-one as a novel scaffold. Although direct literature on this specific compound is limited, its structural features suggest significant potential. The methoxy group at the C3 position can influence conformation, serve as a hydrogen bond acceptor, and provide a metabolic soft spot or a point for further derivatization. By examining the biological activities of structurally related piperidin-2-one analogues, we can infer the potential therapeutic applications of a this compound-based library. These applications span oncology, neurodegenerative diseases, and infectious diseases.

These notes provide proposed synthetic strategies, protocols for biological evaluation, and an overview of potential signaling pathways to guide researchers in exploring the this compound scaffold for next-generation therapeutics.

Synthetic Strategies and Protocols

The synthesis of multi-substituted 2-piperidinones can be achieved through various modern organic chemistry methods. A general and efficient approach involves a multi-component reaction, such as an organophotocatalyzed [1+2+3] strategy, which allows for the one-step assembly of the piperidinone core from simple precursors. For creating a library based on the this compound scaffold, a key step would be the introduction of the methoxy group at the C3 position, followed by diversification at other positions (e.g., the N1 position).

An alternative, plausible route involves the α-functionalization of a pre-formed piperidin-2-one ring. Asymmetric synthesis methods can be employed to control the stereochemistry at the C3 position, which is often crucial for biological activity.